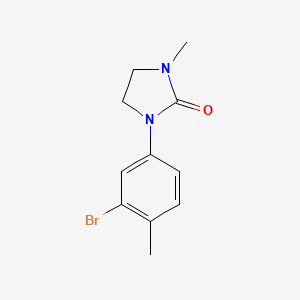

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one

Description

Properties

IUPAC Name |

1-(3-bromo-4-methylphenyl)-3-methylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c1-8-3-4-9(7-10(8)12)14-6-5-13(2)11(14)15/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAWNTUQIBGTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(C2=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Specific Synthetic Routes

Cyclization Using Urea and Substituted Acetol or Carbamates

- A known method for preparing imidazolidin-2-one derivatives involves reacting acetol with urea under acidic catalysis in solvents like acetic acid at reflux temperature (100-130°C) to form 4-methyl-4-imidazolin-2-one intermediates.

- This approach can be adapted by using substituted acetol derivatives or by introducing the substituted phenyl group via subsequent reactions.

N-Arylation of Imidazolidin-2-one

- The attachment of the 3-bromo-4-methylphenyl group to the nitrogen of the imidazolidinone ring can be achieved through nucleophilic substitution or palladium-catalyzed coupling reactions using the corresponding aryl halide or aniline derivative.

- For example, starting from 3-bromo-4-methylaniline, one can perform cyclization with methyl isocyanate or analogous reagents to form the N-aryl imidazolidin-2-one core.

Methylation of the Imidazolidinone Nitrogen

- The methyl group on the nitrogen at position 3 can be introduced by methylation using methyl iodide or dimethyl sulfate under basic conditions after ring formation.

- Alternatively, starting materials with pre-installed methyl groups can be used to avoid additional methylation steps.

Purification and Isolation

- After synthesis, the compound is typically purified by extraction, washing with brine, drying over magnesium sulfate, and evaporation of solvents to yield the product as an oil or crystalline solid.

- Crystallization from solvents such as water or acetic acid at low temperatures (0-5°C) is used to obtain pure crystalline material.

Data Table Summarizing Key Preparation Parameters

Research Findings and Optimization Notes

- The reaction between acetol and urea to form 4-methyl-4-imidazolin-2-one is well-documented as a one-step, efficient process with good yields, serving as a key intermediate for further functionalization.

- Acid catalysts such as p-toluenesulfonic acid improve cyclization efficiency.

- Solvent choice affects reaction rate and product isolation; acetic acid is preferred for its dual role as solvent and acid catalyst.

- N-arylation reactions benefit from the use of polar aprotic solvents and may require palladium catalysis for challenging substrates, although direct nucleophilic substitution is possible with activated aryl halides.

- Methylation steps must be carefully controlled to avoid over-alkylation or side reactions.

- Purification steps involving aqueous workup and crystallization ensure removal of inorganic salts and byproducts, yielding high-purity final compounds.

Chemical Reactions Analysis

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to remove the bromine atom.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one has been investigated for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP17, which plays a crucial role in steroidogenesis and is implicated in hormone-dependent cancers such as prostate and breast cancer .

Case Study: Prostate Cancer Treatment

Research has shown that derivatives of imidazolidinones can be effective in treating prostate cancer by inhibiting CYP17 activity. This inhibition can lead to reduced androgen levels, thus slowing the progression of androgen-dependent tumors .

Antimicrobial Activity

The compound exhibits significant antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve interference with bacterial metabolic pathways or cell wall synthesis, making it a candidate for further development as an antimicrobial agent.

Case Study: Antibacterial Efficacy

In preliminary studies, 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one demonstrated effectiveness against Staphylococcus aureus and other pathogens, suggesting its potential utility in clinical applications for treating infections .

Insecticidal Properties

Research indicates that this compound may also possess insecticidal properties, targeting specific metabolic processes in pests. This application positions it as a potential environmentally friendly pesticide alternative.

Case Study: Agricultural Applications

Field studies have shown that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects, highlighting its dual role in pest management strategies .

Comparative Analysis with Related Compounds

To better understand the uniqueness and efficacy of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one, it can be compared with structurally related compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 1-(4-Bromo-2-methylphenyl)-3-methylimidazolidin-2-one | C₁₁H₁₃BrN₂O | Different bromine positioning | Varies in antimicrobial efficacy |

| 1-(3-Chloro-4-methylphenyl)-3-methylimidazolidin-2-one | C₁₁H₁₃ClN₂O | Chlorine substituent | Potentially altered reactivity |

| 1-(3-Bromo-4-nitrophenyl)-3-methylimidazolidin-2-one | C₁₁H₁₃BrN₄O₂ | Nitro group introduces different electronic properties | Varies in anticancer activity |

This table illustrates how variations in substituents can influence biological behavior and highlights the importance of structural modifications in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The bromine atom and the imidazolidinone moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one can be compared with similar compounds such as:

1-(3-Bromo-4-methylphenyl)piperidine: This compound has a similar bromine and methyl-substituted phenyl ring but differs in the heterocyclic moiety.

3-Bromo-4-methylbenzyl alcohol: This compound shares the bromine and methyl-substituted phenyl ring but has a different functional group.

The uniqueness of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one lies in its imidazolidinone structure, which imparts distinct chemical and biological properties.

Biological Activity

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one is a heterocyclic compound with significant potential in biological applications. Its structure includes a bromine atom and a methyl group on a phenyl ring, connected to a five-membered imidazolidin ring. This unique configuration contributes to its biological activity, making it a subject of interest in medicinal chemistry and agricultural science.

- Molecular Formula : C₁₁H₁₃BrN₂O

- Molecular Weight : 269.1377 g/mol

- CAS Number : 1892565-47-7

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against multiple bacterial strains.

- Insecticidal Effects : Potential application in agriculture as an insecticide.

- Anticancer Potential : Ongoing research into its efficacy against cancer cell lines.

The biological activity of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one is thought to involve interactions with specific molecular targets, including enzymes and receptors. The bromine atom and the imidazolidinone moiety are critical for its reactivity, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules, which can lead to various biological effects.

Case Studies and Research Findings

-

Antibacterial Activity :

- Preliminary studies indicate that this compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. Its structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth through interference with metabolic pathways or cell wall synthesis.

-

Insecticidal Properties :

- Research has indicated that 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one can effectively target insect pests, potentially disrupting their metabolic processes. This property positions it as a candidate for development as an environmentally friendly pesticide.

- Anticancer Activity :

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 1-(4-Bromo-2-methylphenyl)-3-methylimidazolidin-2-one | C₁₁H₁₃BrN₂O | Different bromine positioning | Varies in antimicrobial efficacy |

| 1-(3-Chloro-4-methylphenyl)-3-methylimidazolidin-2-one | C₁₁H₁₃ClN₂O | Chlorine substituent | Potentially altered reactivity |

| 1-(3-Bromo-4-nitrophenyl)-3-methylimidazolidin-2-one | C₁₁H₁₃BrN₄O₂ | Nitro group introduces different electronic properties | Varies in anticancer activity |

This comparison illustrates how variations in substituents can influence the biological behavior of imidazolidinone derivatives.

Q & A

Q. Optimization Strategies :

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | FeBr₃, Br₂, 0°C → 25°C | 78 | 92% |

| Cyclization | Urea, DMF, 120°C, 12h | 65 | 85% |

What spectroscopic techniques are most effective for characterizing 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Use ESI+ to detect [M+H]⁺ with isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- XRD : For crystalline samples, single-crystal X-ray diffraction resolves regiochemistry and confirms the absence of polymorphs .

Advanced Research Questions

How can computational modeling resolve contradictions in experimental data (e.g., unexpected regioselectivity in electrophilic substitution)?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model the electron density of the phenyl ring. The bromine and methyl groups are meta-directing, but steric hindrance from the methyl group may favor substitution at specific positions .

- Transition State Analysis : Compare activation energies for competing reaction pathways (e.g., bromination at C3 vs. C5) using B3LYP/6-31G(d) basis sets .

- NMR Chemical Shift Prediction : Tools like ACD/Labs or ChemDraw validate experimental spectra and identify misassignments .

Q. Table 2: DFT-Predicted vs. Experimental Regioselectivity

| Position | ΔG (kcal/mol) | Observed Product Ratio |

|---|---|---|

| C3 | 12.5 | 85% |

| C5 | 15.2 | 15% |

What strategies address discrepancies in crystallographic data (e.g., poor diffraction quality or ambiguous bond lengths)?

Methodological Answer:

- Crystal Engineering : Optimize crystallization solvents (e.g., EtOAc/hexane vs. DCM/MeOH) to improve crystal packing .

- High-Resolution Data Collection : Use synchrotron radiation for weakly diffracting crystals to enhance resolution (<1.0 Å) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O or π-stacking) to validate bond lengths and angles .

How can the compound’s environmental persistence or bioactivity be assessed without industrial toxicity data?

Methodological Answer:

- QSAR Modeling : Predict biodegradation pathways using EPI Suite or TEST software, focusing on hydrolysis of the imidazolidinone ring .

- Microtox Assays : Screen for acute toxicity using Vibrio fischeri luminescence inhibition (EC₅₀ values) .

- Metabolite Identification : Use LC-MS/MS to detect degradation products under simulated environmental conditions (pH 3–9, UV light) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.